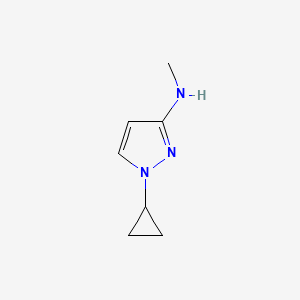

1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-cyclopropyl-N-methylpyrazol-3-amine |

InChI |

InChI=1S/C7H11N3/c1-8-7-4-5-10(9-7)6-2-3-6/h4-6H,2-3H2,1H3,(H,8,9) |

InChI Key |

XBDFKRVMTYNEGA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN(C=C1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropyl N Methyl 1h Pyrazol 3 Amine and Its Core Analogs

Retrosynthetic Analysis of the 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine Scaffold

A retrosynthetic analysis of this compound suggests a disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnection can be made at the N-methyl bond of the exocyclic amine, leading to the precursor 1-cyclopropyl-1H-pyrazol-3-amine. This intermediate already possesses the core pyrazole (B372694) ring with the cyclopropyl (B3062369) group at the N1 position and an amino group at the C3 position.

Further disconnection of 1-cyclopropyl-1H-pyrazol-3-amine involves breaking the C-N and C-C bonds of the pyrazole ring. This leads back to two key building blocks: cyclopropylhydrazine (B1591821) and a three-carbon component with appropriate functional groups, such as a β-ketonitrile or an α,β-unsaturated nitrile. This approach is based on the classical Knorr pyrazole synthesis and related methodologies, which are well-established for the formation of pyrazole rings.

Classical Approaches to Pyrazole Ring Formation with Cyclopropyl Substitution at N1

The formation of the 1-cyclopropyl-1H-pyrazol-3-amine core relies on established methods for pyrazole synthesis, primarily through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Condensation Reactions for Pyrazole Ring Construction

The reaction of hydrazines with β-ketonitriles is a common and effective method for the synthesis of 3-aminopyrazoles. chim.it In this context, the synthesis of 1-cyclopropyl-1H-pyrazol-3-amine would involve the condensation of cyclopropylhydrazine with a suitable β-ketonitrile.

Another widely utilized method is the reaction of hydrazines with α,β-unsaturated nitriles. arkat-usa.org For instance, 3-aminocrotononitrile (B73559) is a versatile reagent in pyrazole synthesis. chemicalbook.comorgsyn.orggoogle.comsigmaaldrich.comtcichemicals.com The reaction between cyclopropylhydrazine and 3-aminocrotononitrile would proceed via a Michael addition followed by cyclization and elimination to yield the desired 1-cyclopropyl-3-aminopyrazole derivative.

The regioselectivity of the reaction between a substituted hydrazine and an unsymmetrical 1,3-dielectrophile is a critical consideration. The substitution pattern on the hydrazine and the reaction conditions can influence which nitrogen atom of the hydrazine attacks the electrophilic centers, potentially leading to isomeric products. nih.gov

Cyclization Strategies Involving Cyclopropyl Hydrazines

Cyclopropylhydrazine is a key intermediate in the synthesis of various 1-cyclopropyl-substituted pyrazoles. chemicalbook.com Its reaction with compounds containing a 1,3-dielectrophilic character, such as β-ketonitriles or α,β-unsaturated nitriles, is a direct route to the desired pyrazole core. The general reaction scheme involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

For example, the synthesis of 1-substituted-3-aminopyrazoles can be achieved through various pyrazole ring formation strategies. novartis.com The use of cyclopropylhydrazine in these reactions directly installs the cyclopropyl group at the N1 position of the pyrazole ring. The reaction conditions for these cyclizations are typically optimized to ensure high yields and regioselectivity. chim.it

Introduction of the N-Methyl Group on the Pyrazole-3-amine Moiety

Once the 1-cyclopropyl-1H-pyrazol-3-amine core is synthesized, the final step is the introduction of the methyl group onto the exocyclic amine at the C3 position. This can be achieved through either direct or indirect methods.

Selective Alkylation Methods for Amine N-Methylation

Selective N-methylation of the exocyclic amine in the presence of the pyrazole ring nitrogens can be challenging due to the potential for competing N-alkylation of the pyrazole ring itself. However, methods for the selective alkylation of amines are well-established. These typically involve the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of solvent and base can play a crucial role in achieving the desired selectivity. Protecting the pyrazole ring nitrogens prior to methylation of the exocyclic amine is a potential strategy to avoid side reactions.

Indirect Strategies for N-Methyl Amine Formation

Indirect methods for N-methylation can offer greater control and selectivity. One common approach is reductive amination. This would involve reacting 1-cyclopropyl-1H-pyrazol-3-amine with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the N-methylated product.

Another indirect strategy involves acylation of the amine with a suitable reagent, followed by reduction of the resulting amide. For example, the amine could be acylated with acetyl chloride or acetic anhydride (B1165640) to form the corresponding acetamide. Subsequent reduction of the amide with a strong reducing agent, such as lithium aluminum hydride, would furnish the desired N-methyl amine.

Stereoselective Synthesis of Cyclopropyl-Containing Pyrazole Analogs

The spatial arrangement of atoms is critical for the biological activity of complex molecules. Stereoselective synthesis, which controls the formation of specific stereoisomers, is therefore paramount in the preparation of chiral cyclopropyl-containing pyrazoles.

A significant advancement in this area is the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.comku.edu This method allows for the creation of enantiomerically enriched cyclopropyl azoles, including pyrazole derivatives. The reaction proceeds through a base-assisted dehydrohalogenation of a bromocyclopropane, which forms a highly reactive cyclopropene (B1174273) intermediate. mdpi.comku.edu The subsequent nucleophilic addition of a pyrazole across the double bond of this intermediate establishes the final stereochemistry. A key feature of this methodology is the use of a chiral center on the initial cyclopropane (B1198618) ring, which directs the configuration of two adjacent stereocenters that are installed sequentially. mdpi.comku.edu

This approach has been successfully applied to various nitrogen-based nucleophiles, including pyrazole itself, which provides the corresponding cyclopropyl pyrazole in good isolated yield. mdpi.comku.edu While effective, the reaction with pyrazole may require longer reaction times and can result in slightly lower diastereoselectivity compared to other nucleophiles. mdpi.comku.edu Other nitrogen-containing nucleophiles like N-methylaniline have also been used, yielding tetrasubstituted cyclopropyl amines. ku.edu

The table below summarizes representative outcomes of this diastereoselective formal substitution methodology. ku.edu

| Nucleophile | Product | Yield | Diastereomeric Ratio (dr) |

| Pyrazole | (+)-23cah | Good | Not specified, slightly lower |

| N-methylaniline | (+)-23ack | 55% | 3:1 |

| p-Fluoro-N-methylaniline | (+)-23acm | ~55% | ~3:1 |

Alternative strategies for stereoselective synthesis often involve asymmetric cyclopropanation reactions. researchgate.net For instance, the synthesis of spirocyclopropyl oxindoles has been achieved with high stereoselectivity using chiral catalysts, such as a C2-symmetric spiroketal bisphosphine/Au(I) complex. researchgate.net While not directly applied to this compound, these catalytic systems demonstrate the potential for achieving high enantiomeric and diastereomeric excess in the formation of cyclopropane rings appended to heterocyclic systems.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign and economically viable chemical processes. For pyrazole synthesis, this involves adopting strategies that reduce waste, minimize energy consumption, and utilize less hazardous materials.

While specific green synthesis routes for this compound are not extensively detailed in the literature, principles from related pyrazole syntheses can be applied. Key green approaches include:

Use of Alternative Energy Sources: Ultrasound irradiation (sonochemistry) offers an efficient method for promoting reactions, often leading to shorter reaction times and higher yields under catalyst-free conditions. nih.gov A highly efficient one-pot sonochemical strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines, demonstrating the utility of this technique in forming fused pyrazole systems. nih.gov

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. A green synthetic strategy for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been reported using KHSO4 in aqueous media under ultrasound, achieving good yields. bme.hu This approach avoids volatile organic solvents, reducing environmental impact.

Catalyst-Free Reactions: Designing synthetic pathways that eliminate the need for, particularly heavy metal, catalysts is highly desirable. Catalyst-free cycloaddition reactions, such as those between 2-imino-1H-pyridin-1-amines and alkynes, have been successfully implemented for pyrazole synthesis. nih.gov

The following table outlines green chemistry principles and their application in pyrazole synthesis.

| Green Chemistry Principle | Method/Technique | Potential Benefits |

| Energy Efficiency | Ultrasound Irradiation (Sonochemistry) | Reduced reaction times, higher yields, potential for catalyst-free conditions. nih.gov |

| Safer Solvents | Use of Aqueous Media (Water) | Reduced use of volatile organic compounds (VOCs), lower toxicity, improved safety. bme.hu |

| Waste Prevention | One-Pot / Telescopic Synthesis | Fewer workup and purification steps, reduced solvent waste, improved atom economy. researchgate.net |

| Catalysis | Catalyst-Free Conditions | Avoids toxic and expensive metal catalysts, simplifies purification. nih.gov |

Scalable Synthetic Routes and Industrial Production Considerations for Related Pyrazole Amines

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of safety, cost, robustness, and environmental impact. The large-scale production of pyrazole amines involves addressing these challenges to ensure a viable manufacturing process.

A case study in scalable pyrazole synthesis is the manufacturing of AZD8329, which was achieved in a multikilogram-scale, two-step telescopic process. researchgate.net This approach proved to be efficient, economical, and convenient for large-scale production. researchgate.net Similarly, zinc-catalyzed cycloaddition of enaminone with tosylhydrazide has been developed for the large-scale synthesis of 1H-pyrazole, demonstrating its practicality on a gram scale. researchgate.net

For the industrial synthesis of agrochemicals like Tyclopyrazoflor, which contains a pyrazole core, process development often involves evaluating different synthetic strategies, such as the Ullmann coupling of pyrazole derivatives. researchgate.net Key considerations for industrial scale-up include:

Process Safety: Many chemical transformations carry inherent risks that must be managed on a large scale. For example, reactions involving diazonium salts, which can be intermediates in pyrazole synthesis, require strict safety protocols. These include precise temperature control (typically below 5 °C), proper venting of generated gases, and quenching of any residual diazonium salts before further processing to avoid potential explosions. researchgate.net

Starting Material Accessibility: The cost and availability of raw materials are critical for economic viability. Scalable routes should utilize readily accessible and inexpensive precursors. nih.gov

Reaction Optimization: Conditions must be robust and reproducible. Copper-mediated Ullmann-type cross-coupling reactions are frequently used in industry but often require high temperatures. researchgate.net Process research focuses on developing ligands that can promote these reactions under milder conditions, improving energy efficiency and substrate scope. researchgate.net

Process Type: Choosing between batch and continuous (or telescopic) processing can significantly impact efficiency and safety. Telescopic processes, by minimizing the isolation of intermediates, can reduce waste and handling of potentially hazardous materials. researchgate.net

Key factors for the industrial production of pyrazole amines are summarized below.

| Consideration | Key Factors | Example |

| Scalability | Process efficiency, yield, cost-effectiveness. | Two-step telescopic process for AZD8329 manufacturing. researchgate.net |

| Safety | Handling of hazardous reagents and intermediates, thermal stability, gas evolution. | Strict temperature control and quenching protocols for diazonium salts. researchgate.net |

| Raw Materials | Cost, commercial availability, and purity of starting materials. | Use of readily available primary amines and diketones. nih.gov |

| Optimization | Reaction conditions (temperature, pressure, catalyst), process type (batch vs. continuous). | Development of ligands for lower-temperature Ullmann couplings. researchgate.net |

| Environmental Impact | Waste minimization, solvent selection, atom economy. | Adopting green chemistry principles like one-pot syntheses. researchgate.net |

Chemical Reactivity and Transformations of 1 Cyclopropyl N Methyl 1h Pyrazol 3 Amine

Electrophilic Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, particularly the activating amino group at the C3 position, significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In general, electrophilic aromatic substitution on pyrazole rings preferentially occurs at the C4 position, which is the most electron-rich carbon atom. The presence of an amino group at C3 and a cyclopropyl (B3062369) group at N1 further modulates the reactivity and directing effects. The secondary amine at the C3 position is a potent activating group, directing incoming electrophiles to the C4 and C5 positions due to its ability to donate electron density to the ring through resonance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine

| Electrophile (E+) | Predicted Major Product | Predicted Minor Product(s) | Rationale |

| Nitration (NO₂⁺) | 4-Nitro-1-cyclopropyl-N-methyl-1H-pyrazol-3-amine | 5-Nitro-1-cyclopropyl-N-methyl-1H-pyrazol-3-amine | The C4 position is electronically favored and less sterically hindered. |

| Halogenation (Br⁺, Cl⁺) | 4-Halo-1-cyclopropyl-N-methyl-1H-pyrazol-3-amine | 5-Halo-1-cyclopropyl-N-methyl-1H-pyrazol-3-amine | Similar to nitration, C4 substitution is expected to dominate. |

| Friedel-Crafts Acylation | 4-Acyl-1-cyclopropyl-N-methyl-1H-pyrazol-3-amine | Negligible | The amino group may coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to N-acylation. |

Functionalization of the Pyrazole C-H Bonds

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the pyrazole ring. While specific studies on this compound are not documented, related pyrazole systems have been shown to undergo various C-H activation reactions. For instance, palladium-catalyzed direct arylation at the C4 or C5 position of N-substituted pyrazoles has been reported. The directing effect of the N-methylamino group at C3 would likely favor C4-functionalization in such reactions.

Nucleophilic Reactions Involving the Pyrazole-3-amine Group

The secondary amine at the C3 position of this compound is a key site for nucleophilic reactivity, enabling a range of derivatization reactions.

Acylation and Sulfonylation of the Secondary Amine Nitrogen

The nitrogen atom of the secondary amine is nucleophilic and readily reacts with acylating and sulfonylating agents. These reactions lead to the formation of amides and sulfonamides, respectively. While no specific examples for this compound are available, studies on similar 3-amino-1-methyl-pyrazoles have demonstrated this reactivity. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of a base resulted in the formation of the corresponding N,N-ditosylsulfonamide, indicating that the exocyclic amine is highly reactive towards sulfonylation. It is expected that this compound would behave similarly.

Table 2: Expected Products from Acylation and Sulfonylation Reactions

| Reagent | Product Structure | Reaction Type |

| Acetyl chloride | N-(1-cyclopropyl-1H-pyrazol-3-yl)-N-methylacetamide | Acylation |

| Benzenesulfonyl chloride | N-(1-cyclopropyl-1H-pyrazol-3-yl)-N-methylbenzenesulfonamide | Sulfonylation |

Amide Bond Formation and Derivatization

The secondary amine functionality allows for the formation of a wide array of amide derivatives through coupling with carboxylic acids or their activated forms (e.g., acyl chlorides, acid anhydrides). These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities. The reactivity of the amine in this compound is expected to be comparable to other secondary amines, allowing for standard amide bond forming conditions to be employed.

Nucleophilic Substitution at the Amine Position

Direct nucleophilic substitution at the secondary amine nitrogen of this compound is generally not a facile process. The C-N bond is strong, and the nitrogen is not a good leaving group. However, derivatization of the amine, for example, through diazotization, could potentially enable subsequent nucleophilic substitution reactions. There is currently no specific literature available detailing such transformations for this particular compound.

Oxidation and Reduction Chemistry of the Pyrazole Core and Side Chains

The pyrazole ring is an aromatic heterocycle that generally exhibits considerable resistance to both oxidation and reduction reactions under standard conditions. globalresearchonline.net However, the substituents on the pyrazole core—in this case, the cyclopropyl, N-methyl, and amino groups—introduce reactive sites that can undergo transformation.

The pyrazole nucleus itself can be hydrogenated catalytically, which first yields a pyrazoline and subsequently a pyrazolidine (B1218672) derivative. globalresearchonline.net The amino group and the N-methyl side chain present potential sites for oxidation. While specific studies on this compound are not extensively detailed in the literature, reactivity can be inferred from similar pyrazole derivatives. For instance, related pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions when treated with an oxidant like tert-butyl hydroperoxide (TBHP), leading to the formation of azo compounds. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, could potentially oxidize the N-methyl group or even the cyclopropyl ring, though such reactions would likely require harsh conditions and may lead to a mixture of products. smolecule.com

Reduction reactions would primarily target any introduced functional groups rather than the stable pyrazole core. For example, if the pyrazole ring were to be nitrated, the resulting nitro group could be readily reduced to an amino group using standard reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). smolecule.com

| Reaction Type | Reagent(s) | Affected Moiety | Potential Product(s) |

|---|---|---|---|

| Oxidation | tert-Butyl Hydroperoxide (TBHP) | Amino Group | Azo-linked Dimer |

| Oxidation | Potassium Permanganate (KMnO₄) | N-Methyl / Cyclopropyl Group | Oxidized side chains (e.g., carboxylic acid) |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Pyrazole Core | Pyrazoline/Pyrazolidine |

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. mdpi.com For a molecule like this compound, these reactions provide a pathway to introduce a wide variety of substituents, thereby modifying its properties. The pyrazole ring features electrophilic centers at the C3 and C5 positions and a nucleophilic center at the C4 position. mdpi.com

Effective functionalization via cross-coupling typically requires a "handle," such as a halogen atom, on the pyrazole ring. mdpi.com This can be achieved through regioselective halogenation (e.g., iodination or bromination), most commonly at the C4 position. mdpi.comnih.gov Once a halo-substituted derivative is obtained, it can serve as a substrate in various well-established cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. mdpi.comnih.gov This is a versatile method for introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling : This palladium-catalyzed reaction couples the pyrazole halide with a terminal alkyne, providing a direct route to alkynyl-substituted pyrazoles. nih.gov

Heck Coupling : The Heck reaction involves the coupling of the halide with an alkene to introduce a vinyl substituent. mdpi.com

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the pyrazole halide with an amine, offering a method to introduce additional amino functionalities.

Ullmann Coupling : This copper-catalyzed reaction can be used to form C-C bonds, often with aryl halides. beilstein-journals.org

In some cases, the amino group itself can be transformed, for example, through diazotization followed by a Suzuki-Miyaura reaction to achieve deaminative arylation. nih.gov

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Organoboron Reagent | C-C (sp²-sp²) |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | Terminal Alkyne | C-C (sp²-sp) |

| Heck | Pd(OAc)₂ / Ligand / Base | Alkene | C-C (vinyl) |

| Buchwald-Hartwig | Pd Catalyst / Ligand / Base | Amine | C-N |

| Ullmann | Copper Catalyst / Base | Aryl Halide | C-C (aryl) |

Rearrangement Reactions and Ring Transformations of Pyrazole-3-amines

The pyrazole ring is an aromatic system and is generally stable, meaning that skeletal rearrangement reactions are uncommon. More frequently, transformations involve the substituents or lead to the formation of fused heterocyclic systems.

One documented example of a complex rearrangement on a pyrazole derivative, although not a simple pyrazole-3-amine, involved the thermolysis of an o-azidonitro pyrazole in acetic acid. mdpi.com This process resulted in the unexpected reduction of the azido (B1232118) group to an amine and the oxidative conversion of an adjacent methyl group, showcasing that intramolecular redox and rearrangement can occur under specific energetic conditions. mdpi.com

Ring transformations of pyrazoles typically involve reactions where the pyrazole acts as a building block for a larger, condensed heterocycle. For example, pyrazole-3-carboxylic acids can undergo cyclization reactions with hydrazines to yield pyrazolopyridazinone derivatives. dergipark.org.tr Similarly, 3-aminopyrazoles are versatile precursors for synthesizing fused systems like pyrazolo[1,5-a]pyrimidines through condensation with appropriate dielectrophiles. encyclopedia.pubnih.gov

The cyclopropyl group attached to the N1 position is a strained ring and can, under certain conditions (e.g., strongly acidic or involving transition metals), undergo ring-opening reactions. researchgate.net This could potentially lead to the formation of an N-propyl or N-propenyl substituted pyrazole, representing a significant transformation of the original side chain.

Tautomerism Studies of Pyrazole Amines and their Implications for Reactivity

Tautomerism is a critical feature of many pyrazole derivatives, profoundly influencing their chemical reactivity and structure. nih.gov For a generic 3(5)-aminopyrazole that is unsubstituted on the ring nitrogens, two main forms of prototropic tautomerism are possible:

Annular Tautomerism : This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. encyclopedia.pubnih.gov This results in an equilibrium between 3-aminopyrazole (B16455) and 5-aminopyrazole tautomers. The position of this equilibrium is influenced by the nature of other substituents and the solvent. mdpi.comnih.gov Generally, electron-donating groups like an amino group tend to favor the tautomer where the substituent is at the C3 position relative to the pyrazole N-H. mdpi.com

Side-Chain Tautomerism : This is a potential amine-imine tautomerism involving the exocyclic amino group and the adjacent ring carbon. encyclopedia.pubnih.gov However, studies indicate that for 3(5)-aminopyrazoles, the imino tautomeric forms are generally not favored, and the compound exists predominantly in the amino form. nih.gov

In the specific case of This compound , these tautomeric possibilities are largely arrested.

The presence of the cyclopropyl group fixed at the N1 position prevents annular tautomerism. The proton cannot migrate between N1 and N2, meaning the compound is locked as a 1,3-disubstituted pyrazole.

The methylation of the exocyclic amino group (an N-methyl group instead of NH₂) prevents the classic amine-imine tautomerism, as there is no second proton on the nitrogen to migrate to the ring.

This "fixed" structure has significant implications for the reactivity of this compound. The absence of tautomeric equilibria means that reactions are generally more predictable and regioselective compared to its tautomerizable counterparts. For instance, functionalization reactions will occur on a single, well-defined molecular structure, avoiding the formation of isomeric products that can arise from reactions with a tautomeric mixture.

| Compound Type | Annular Tautomerism Possible? | Amine-Imine Tautomerism Possible? | Reactivity Implication |

|---|---|---|---|

| Generic 3(5)-Aminopyrazole | Yes (3-amino ⇌ 5-amino) | Yes (in principle, but unfavored) | Potential for mixed products from a tautomeric equilibrium. |

| This compound | No (N1 is substituted) | No (Exocyclic N is methylated) | Predictable reactivity on a single, fixed tautomeric form. |

Structural Characterization and Spectroscopic Analysis of 1 Cyclopropyl N Methyl 1h Pyrazol 3 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide a complete picture of the molecular framework.

The ¹H and ¹³C NMR spectra of 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine exhibit characteristic signals corresponding to the pyrazole (B372694) ring, the cyclopropyl (B3062369) group, and the N-methyl substituent. While specific experimental data for the title compound is not widely published, a detailed analysis can be constructed from closely related analogs such as 1-cyclopropyl-1H-pyrazol-3-amine and 1-methyl-1H-pyrazol-3-amine. chemicalbook.comnih.gov

The pyrazole ring features two aromatic protons, H4 and H5, which appear as doublets due to mutual coupling. The H5 proton, being adjacent to the N1-cyclopropyl group, is expected to resonate further downfield than the H4 proton. The cyclopropyl group displays a complex set of signals: a downfield methine proton (CH) and two sets of non-equivalent methylene (B1212753) protons (CH₂), all coupled to each other. The N-methyl group gives rise to a characteristic singlet in the ¹H NMR spectrum.

In the ¹³C NMR spectrum, three distinct signals are expected for the pyrazole ring carbons (C3, C4, C5). The carbon bearing the amino group (C3) would appear at a significantly different chemical shift compared to C4 and C5. The cyclopropyl group will show two signals: one for the methine carbon and one for the two equivalent methylene carbons. A single resonance corresponds to the N-methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole H4 | ~ 5.6 - 5.8 | ~ 95 - 98 |

| Pyrazole H5 | ~ 7.2 - 7.4 | ~ 130 - 133 |

| Pyrazole C3 | - | ~ 150 - 155 |

| Cyclopropyl CH | ~ 3.3 - 3.5 | ~ 35 - 38 |

| Cyclopropyl CH₂ | ~ 0.8 - 1.2 | ~ 7 - 10 |

| N-Methyl (CH₃) | ~ 2.8 - 3.0 | ~ 30 - 33 |

Note: These are estimated values based on data from analogous compounds and general NMR principles.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the atomic connectivity. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H4 and H5 signals would confirm their adjacency on the pyrazole ring. sdsu.edu Additionally, correlations would be observed between the cyclopropyl methine proton and the cyclopropyl methylene protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H coupling). This allows for the direct assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. sdsu.edu Key expected correlations include:

The N-methyl protons to the C3 carbon of the pyrazole ring.

The cyclopropyl methine proton to the C5 carbon of the pyrazole ring.

The H5 proton to both C4 and C3, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. It is particularly useful for conformational analysis. A NOESY correlation between the cyclopropyl methine proton and the pyrazole H5 proton would confirm their spatial proximity, which is expected in the preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₇H₁₁N₃. HRMS would be used to confirm the calculated monoisotopic mass of 137.0953 Da. uni.lu This technique helps to distinguish the compound from any isomers or impurities with different elemental compositions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups. researchgate.net

The IR spectrum of this compound would be expected to show several key absorption bands:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl and methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com

C-N Stretching: This vibration typically appears in the 1250-1350 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazole ring.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While solution-state structure is determined by NMR, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of related pyrazole derivatives allows for a robust prediction of its solid-state characteristics. spast.orgresearchgate.netresearchgate.net

The crystal packing of pyrazole derivatives is often dominated by hydrogen bonding and other intermolecular interactions. imedpub.commdpi.com The secondary amine group (-NH-CH₃) in the title compound is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom (N2) of the pyrazole ring is a strong hydrogen bond acceptor.

Conformational Preferences in the Crystalline State

The precise three-dimensional arrangement of atoms in a molecule in its solid form, known as the crystalline state, provides invaluable insights into its intrinsic stereoelectronic properties and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of crystallographic data for structurally related pyrazole derivatives allows for a detailed and scientifically supported projection of its likely conformational preferences.

The conformation of pyrazole derivatives in the solid state is governed by a delicate balance of steric and electronic effects, as well as the formation of intermolecular hydrogen bonds. nih.gov For N-substituted pyrazoles, the orientation of the substituent on the nitrogen atom is a key conformational feature. In the case of this compound, the cyclopropyl group at the N1 position and the N-methylamine group at the C3 position are the primary determinants of its solid-state conformation.

The orientation of the cyclopropyl group relative to the pyrazole ring is another critical conformational parameter. The C-N bond connecting the cyclopropyl group to the pyrazole ring allows for rotation, and the preferred dihedral angle will be influenced by steric hindrance with adjacent substituents and crystal packing forces. It is anticipated that the cyclopropyl group would adopt a conformation that minimizes steric clash with the pyrazole ring and the N-methylamine substituent.

The N-methylamine group at the C3 position also possesses conformational flexibility. The orientation of the methyl group and the amine proton will be influenced by both intramolecular and intermolecular interactions. It is highly probable that the amine proton would participate in hydrogen bonding with the nitrogen atom of a neighboring pyrazole molecule, a common feature in the crystal structures of aminopyrazoles. nih.gov

A summary of expected conformational parameters for this compound, based on data from related structures, is presented in Table 1.

Table 1: Predicted Conformational Parameters for this compound in the Crystalline State

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Pyrazole Ring Geometry | Planar | General feature of pyrazole derivatives mdpi.com |

| N1-Cyclopropyl Bond | Likely staggered conformation to minimize steric hindrance | General conformational principles |

| C3-N Bond Geometry | Pyramidal nitrogen in the amine group | Observed in N-aminopyrazoles rsc.org |

| Intermolecular Interactions | Strong N-H···N hydrogen bonding forming dimers or catemers | Common in aminopyrazole crystal structures nih.govrsc.org |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity (if chiral analogs are studied)

While this compound itself is an achiral molecule, the study of its potential chiral analogs is a pertinent area of research, particularly for applications in medicinal chemistry where enantiomeric purity is crucial. Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), is a powerful technique for the analysis of chiral molecules. nih.govrsc.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, provides a unique spectroscopic fingerprint for each enantiomer of a chiral compound. nih.gov The ECD spectrum of one enantiomer will be a mirror image of the other, allowing for their differentiation and the determination of enantiomeric purity. nih.gov

The application of ECD in the study of chiral pyrazole derivatives has been demonstrated in the literature. For example, the absolute configuration of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has been established using a combination of single-crystal X-ray diffraction and CD spectroscopy. nih.gov This highlights the utility of ECD in assigning the absolute stereochemistry of new chiral pyrazoles.

The enantiomeric purity of a sample can be determined by comparing its ECD spectrum to that of the pure enantiomers. The magnitude of the ECD signal is directly proportional to the concentration of the enantiomer, allowing for the quantification of the enantiomeric excess (% ee). nih.govhindsinstruments.com

Table 2: Application of ECD Spectroscopy for Chiral Pyrazole Analogs

| Parameter | Information Obtained from ECD | Relevance |

| Sign of Cotton Effect | Determination of absolute configuration (R/S) | Crucial for understanding structure-activity relationships of chiral drugs |

| Magnitude of ECD Signal | Quantification of enantiomeric excess (% ee) | Essential for quality control and regulatory approval of chiral pharmaceuticals |

| Wavelength of Maxima/Minima | Identification of chromophores and their electronic transitions | Provides insight into the electronic structure of the molecule |

Theoretical and Computational Studies of 1 Cyclopropyl N Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds. researchgate.net By employing functionals such as B3LYP or PBE with basis sets like 6-311++G(d,p), researchers can perform geometry optimization to find the lowest energy conformation of 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine. irjweb.comnih.gov This process minimizes the potential energy of the molecule, yielding a stable three-dimensional structure.

The optimization provides precise data on geometric parameters. For pyrazole (B372694) derivatives, typical calculated bond lengths and angles are well-established. nih.gov For instance, the C-N and N-N bonds within the pyrazole ring, as well as the bond connecting the cyclopropyl (B3062369) group to the ring nitrogen, can be accurately determined. These calculated parameters serve as a basis for further computational analysis and can be compared with experimental data from techniques like X-ray crystallography. nih.gov

| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| Pyrazole Ring N-N | ~1.35 | - |

| Pyrazole Ring C-N | ~1.33 - 1.38 | - |

| Pyrazole Ring C-C | ~1.39 - 1.42 | - |

| Pyrazole C-N (amine) | ~1.37 | - |

| Cyclopropyl C-C | ~1.51 | ~60 |

| Pyrazole N-C (cyclopropyl) | ~1.48 | - |

| Pyrazole C-N-C | - | ~125-130 |

| Pyrazole N-C-C | - | ~105-110 |

Note: The data in this table is illustrative, based on typical values for similar pyrazole and cyclopropyl structures found in computational studies, and represents the type of information generated from a DFT analysis.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the exocyclic amine group, which are the most likely sites for electrophilic attack. Conversely, the LUMO is likely distributed across the pyrazole ring system. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for intermolecular interactions. researchgate.net The map displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, often in conjunction with DFT. jocpr.comnih.gov These calculations, when performed for a molecule in a simulated solvent environment, can yield chemical shifts that show good agreement with experimental values, aiding in the assignment of complex spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be predicted computationally. jocpr.com This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups, such as the N-H stretching of the amine, C-H stretching of the cyclopropyl and methyl groups, and the various stretching and bending modes of the pyrazole ring. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) in its UV-Vis spectrum. nih.gov This analysis provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.

| Spectroscopic Data | Predicted Value Range | Functional Group Assignment |

| ¹H NMR (ppm) | 2.5 - 3.0 | N-CH₃ |

| 0.5 - 1.2 | Cyclopropyl CH₂ | |

| 5.5 - 6.0 | Pyrazole C-H | |

| ¹³C NMR (ppm) | 30 - 35 | N-CH₃ |

| 5 - 15 | Cyclopropyl CH₂ | |

| 140 - 155 | Pyrazole C-N | |

| IR (cm⁻¹) | 3300 - 3500 | N-H Stretch |

| 2900 - 3100 | C-H Stretch (Alkyl, Cyclopropyl) | |

| 1500 - 1650 | C=N/C=C Stretch (Ring) |

Note: The data in this table is illustrative, based on characteristic chemical shifts and vibrational frequencies for the specified functional groups in similar molecules.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for exploring potential reaction pathways. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. DFT calculations can determine the activation energies required for a reaction to proceed, offering predictions about reaction feasibility and kinetics. For this compound, theoretical studies could model reactions such as electrophilic substitution on the pyrazole ring or nucleophilic reactions involving the amine group. beilstein-archives.org For example, an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, which has been proposed for similar pyrazole compounds, could be computationally investigated. researchgate.net

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. The orientation of the cyclopropyl group relative to the pyrazole ring is a key conformational feature. Studies on similar structures, such as cyclopropyl methyl ketone, have shown that specific orientations (like s-cis or s-trans) are energetically preferred. uwlax.edu

Molecular mechanics and molecular dynamics simulations, as well as relaxed potential energy surface scans using DFT, can be employed to explore the conformational landscape. nih.goviu.edu.sa These methods calculate the energy of the molecule as a function of dihedral angles, revealing the lowest-energy conformers and providing insight into the molecule's flexibility and preferred shape in different environments.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds based on their molecular structure. For this compound, various molecular descriptors can be calculated to forecast its physicochemical behavior. These descriptors are fundamental in the development of Quantitative Structure-Property Relationship (QSPR) models.

Calculated Molecular Descriptors

The following table presents a set of calculated molecular descriptors for this compound. These values are predicted using computational algorithms and serve as a foundation for understanding the molecule's characteristics.

| Descriptor | Value | Significance |

| Molecular Formula | C₈H₁₃N₃ | Provides the elemental composition of the molecule. |

| Molecular Weight | 151.21 g/mol | The mass of one mole of the compound. |

| XLogP3 | 1.3 | A measure of lipophilicity, indicating its partitioning behavior between octanol (B41247) and water. |

| Hydrogen Bond Donors | 1 | The number of groups that can donate a hydrogen atom to a hydrogen bond (the secondary amine). |

| Hydrogen Bond Acceptors | 2 | The number of sites that can accept a hydrogen atom in a hydrogen bond (the two pyrazole nitrogen atoms). |

| Rotatable Bonds | 2 | The number of bonds that can rotate freely, influencing conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 41.8 Ų | An indicator of a molecule's polarity, related to its ability to permeate biological membranes. |

| Formal Charge | 0 | The net electrical charge of the molecule. |

Quantitative Structure-Property Relationship (QSPR)

QSPR studies aim to establish a mathematical correlation between the structural features of a molecule (represented by descriptors) and a specific property of interest. nih.gov For pyrazole derivatives, QSPR models have been developed to predict various properties, from physicochemical characteristics to biological activities. researchgate.net

The development of a QSPR model for a series of compounds including this compound would typically involve:

Data Set Generation: A collection of structurally related pyrazole compounds with experimentally determined values for a specific property (e.g., solubility, binding affinity) is assembled.

Descriptor Calculation: A wide range of molecular descriptors (like those in the table above) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a selection of descriptors to the property being studied. researchgate.net

Validation: The predictive power of the model is rigorously tested to ensure its reliability.

For this compound, descriptors such as its lipophilicity (XLogP3), polarity (TPSA), and hydrogen bonding capacity could be significant variables in a QSPR model predicting, for example, its absorption or distribution characteristics in a non-clinical setting.

Ligand-Protein Interaction Modeling (general principles, non-clinical context)

Ligand-protein interaction modeling, often performed using molecular docking simulations, is a computational technique used to predict how a small molecule (a ligand) binds to a receptor, such as a protein. nih.govresearchgate.net This method is instrumental in understanding the potential interactions of compounds like this compound at a molecular level.

The binding of this compound to a hypothetical protein active site would be governed by a combination of non-covalent interactions, dictated by its distinct structural features.

Structural Features and Potential Interactions:

Pyrazole Ring: The five-membered aromatic ring is a key feature. The two nitrogen atoms can act as hydrogen bond acceptors. The ring itself is relatively electron-rich and can participate in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket.

N-methyl-amine Group: The secondary amine group (-NHCH₃) is a crucial site for interaction. The nitrogen-bound hydrogen is a strong hydrogen bond donor. The adjacent methyl group adds a small hydrophobic element to this part of the molecule.

Cyclopropyl Group: This strained, three-membered ring is a lipophilic moiety. It is expected to form favorable hydrophobic and van der Waals interactions with nonpolar residues (e.g., leucine, isoleucine, valine) within a protein's binding site. nih.gov The unique electronic nature of the cyclopropyl ring can also lead to specific interactions. nih.gov

Summary of Potential Ligand-Protein Interactions:

The following table summarizes the types of non-covalent interactions that this compound could form within a protein binding site.

| Interaction Type | Molecular Moiety Involved | Potential Protein Residue Partners |

| Hydrogen Bond Donor | Secondary Amine (-NH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyrazole Nitrogens | Arginine, Lysine, Serine, Threonine, Tyrosine |

| Hydrophobic/van der Waals | Cyclopropyl Group, Methyl Group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Pi-Stacking | Pyrazole Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

In a typical molecular docking simulation, the 3D structure of this compound would be placed into the defined binding site of a protein. nih.gov An algorithm would then explore various possible orientations and conformations of the ligand, evaluating the strength of the interactions for each pose using a scoring function. The resulting models would predict the most likely binding mode and estimate the binding affinity, providing a theoretical framework for how this specific pyrazole derivative might interact with a protein target.

Applications of 1 Cyclopropyl N Methyl 1h Pyrazol 3 Amine in Chemical Science and Technology Excluding Clinical Human Trials

Role as a Building Block in Complex Organic Synthesis

Aminopyrazoles are crucial precursors for synthesizing fused heterocyclic systems, which often exhibit significant biological activities. scirp.org The amino group at the 3-position allows for cyclocondensation reactions with various electrophilic reagents to form bicyclic and polycyclic structures.

For example, 5-aminopyrazoles can be utilized as 1,3-dinucleophilic starting materials. scirp.org They react with 1,3-dicarbonyl compounds or other bis-electrophiles to construct fused ring systems such as:

Imidazo[1,2-b]pyrazoles : Formed through reactions with reagents like α-haloketones or hydroximoyl chlorides. scirp.org

Pyrazolo[1,5-a]pyrimidines : Synthesized by reacting aminopyrazoles with compounds like 2-(arylidene)malononitriles. researchgate.net

These reactions demonstrate the utility of the aminopyrazole core in creating molecular diversity and accessing complex heterocyclic scaffolds that are of interest in various fields of chemical science. scirp.orgresearchgate.net

As a functionalized pyrazole (B372694), 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine serves as an important intermediate for the synthesis of specialized organic molecules. chemicalbook.com The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities through multistep batch chemical or biotechnological processes. The unique substitution pattern of this aminopyrazole makes it a valuable starting material for producing high-value compounds used in research and industry. smolecule.com Its structure can be strategically modified through reactions targeting the amine functionality or the pyrazole ring itself to build molecules with desired properties for applications in materials science and agrochemistry.

Scaffold Design in Agrochemical Research

The pyrazole ring is a well-established "pharmacophore" in the agrochemical industry, present in numerous commercial pesticides. nih.govmdpi.com The specific substituents on the pyrazole ring, such as the cyclopropyl (B3062369) and N-methyl groups, play a crucial role in modulating the biological activity, selectivity, and physicochemical properties of the final product.

Pyrazole derivatives are a prominent class of herbicides. mdpi.com Research has shown that incorporating the pyrazole scaffold into larger molecules can lead to potent herbicidal activity. For instance, pyrazole derivatives have been designed as inhibitors of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. researchgate.net

Derivatives based on the 1-substituted-3-methyl-1H-pyrazole core have been synthesized and tested for their herbicidal effects. The nature of the substituent at the 1-position and modifications at other positions on the pyrazole ring significantly influence their efficacy against various weed species. mdpi.comresearchgate.netmdpi.com

Table 1: Examples of Herbicidal Activity of Pyrazole Derivatives

| Compound/Derivative Class | Target Weeds | Efficacy/Observation | Source(s) |

|---|---|---|---|

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis (Large crabgrass) | Compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine showed excellent post-emergence bleaching activity. | mdpi.com |

| Substituted Phenyl Pyrazole Derivatives | Not specified | 2-(N-acetylacetamido)-6-chloro-3-[4-chloro-5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenyl acetate exhibited over 90% inhibition at 150 g/hm². | researchgate.net |

The pyrazole scaffold is also integral to the development of modern fungicides, particularly the succinate (B1194679) dehydrogenase inhibitor (SDHI) class. While the specific compound this compound is not directly cited as a fungicide, its structural elements are found in active molecules. The synthesis of novel pyrazole carboxamide derivatives is a common strategy in the search for new antifungal agents.

Research into N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides has demonstrated their potential as fungicidal agents. These studies highlight the importance of the pyrazole core in designing molecules that can effectively inhibit the growth of pathogenic fungi. mdpi.com

Table 2: Examples of Fungicidal Activity of Pyrazole Derivatives

| Compound/Derivative Class | Target Fungi | Efficacy/Observation | Source(s) |

|---|---|---|---|

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus | Several synthesized compounds showed potent antifungal activities against mycotoxic strains. | nih.gov |

Pyrazole-containing compounds represent a significant class of insecticides. researchgate.net The most famous example is fipronil, a phenylpyrazole insecticide. The this compound scaffold can be used to generate analogs and novel structures with potential insecticidal properties. Researchers design and synthesize libraries of pyrazole derivatives and test them against various insect pests to identify lead compounds. semanticscholar.orgfrontiersin.org

For instance, novel 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and shown to be effective against aphids. researchgate.net Similarly, derivatives of flupyrimin (B3323723) containing an arylpyrazole core demonstrated high efficacy against the diamondback moth (Plutella xylostella). frontiersin.org

Structure-Activity Relationship (SAR) studies are crucial in this field. SAR involves systematically altering parts of a molecule (the "scaffold" or its "substituents") and observing the effect on biological activity. researchgate.net For pyrazole insecticides, SAR studies explore how changes to the substituents on the pyrazole ring and on the N-aryl group (in phenylpyrazoles) affect toxicity to target insects. researchgate.net This methodical approach helps in optimizing the molecular structure to enhance potency and selectivity, guiding the design of more effective and potentially safer insecticides. frontiersin.org

Table 3: Examples of Insecticidal Activity of Pyrazole Derivatives

| Compound/Derivative Class | Target Insect | Efficacy/Observation | Source(s) |

|---|---|---|---|

| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae (Bean aphid) | Compound 7h showed 85.7% mortality at a concentration of 12.5 mg/L, comparable to imidacloprid. | researchgate.net |

| 1,3,5-trimethylpyrazole-containing malonamides | Plutella xylostella (Diamondback moth) | Compounds 8i and 8o achieved 100% mortality at a concentration of 100 µg/mL. | semanticscholar.org |

Anti-Plant Viral Agent Development

The pyrazole scaffold is a key area of research in the development of novel agrochemicals, including agents that combat plant viral diseases which can lead to significant economic losses in agriculture. nih.gov Plant viruses like the Tobacco Mosaic Virus (TMV) are notoriously difficult to control, creating a critical need for new antiviral agents with novel mechanisms of action. mdpi.com

Research has demonstrated that pyrazole derivatives can exhibit significant antiviral activity. For instance, certain novel 1,5-disubstituted-4-pyrazole analogs have been shown to possess notable efficacy against TMV. nih.gov The mechanism of action for some of these compounds involves binding to the TMV coat protein (TMV-CP), which interferes with the self-assembly of the virus and compromises the structural integrity of the virion, thereby preventing infection. nih.gov Similarly, other studies on pyrazole derivatives containing oxime ester groups have shown good bioactivity against TMV, with some compounds enhancing the disease resistance of tobacco leaves. nih.gov While research may not have focused specifically on this compound, its core structure is representative of the class of pyrazole amides investigated for these properties. mdpi.com

Below is a table summarizing the anti-plant viral activities of various pyrazole derivatives, highlighting their potential as scaffolds for new agricultural treatments.

Table 1: Anti-Plant Viral Activity of Representative Pyrazole Derivatives

| Compound Class | Target Virus | Noted Activity/Mechanism |

|---|---|---|

| 1,5-disubstituted-4-pyrazole analogs | Tobacco Mosaic Virus (TMV) | Binds to TMV-coat protein, affecting self-assembly and breaking viral structure. nih.gov |

| Pyrazole amide derivatives | Tobacco Mosaic Virus (TMV) | Showed curative rates ranging from 22.6% to 86.5% in bioassays. mdpi.com |

| Pyrazole derivatives with oxime ester groups | Tobacco Mosaic Virus (TMV) | Demonstrated weak to good anti-TMV bioactivity; enhanced disease resistance in tobacco. nih.gov |

Applications in Materials Science

The utility of pyrazole derivatives extends into materials science, where their unique electronic and structural properties are harnessed for creating new materials with specialized functions. numberanalytics.commdpi.com

Ligand Design in Coordination Chemistry

The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent N,N-donor ligand, making it highly valuable in coordination and supramolecular chemistry. researchgate.netresearchgate.net These nitrogen atoms can coordinate with a wide range of metal ions, allowing for the construction of diverse and complex molecular architectures, from simple mononuclear complexes to intricate polynuclear frameworks. researchgate.netnih.gov

Compounds like this compound can act as monodentate or bidentate ligands, binding to metal centers to form stable coordination complexes. researchgate.net Researchers have successfully synthesized and characterized pyrazole-derived complexes with various transition metals, including cobalt, nickel, copper, cadmium, and iron. nih.govbohrium.com The resulting metal-organic compounds can form 1D and 2D supramolecular structures through interactions like hydrogen bonding. nih.gov These materials are of interest for their potential applications in catalysis, bioinorganic chemistry, and the development of materials with specific magnetic or optical properties. researchgate.netnih.gov

Table 2: Examples of Pyrazole-Based Ligands in Coordination Chemistry

| Pyrazole-Based Ligand | Metal Ion(s) | Resulting Complex/Application |

|---|---|---|

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(ii), Cu(ii), Fe(iii) | Formed mononuclear coordination complexes with 1D and 2D supramolecular architectures. nih.gov |

| General Pyrazole Derivatives | Copper | Form structures with varying nuclearity (mononuclear to polynuclear). researchgate.net |

| Pyrazolone-based ligands | Various Transition Metals | Used in catalysis, sensors, functional materials, and pigments. researchgate.net |

Precursors for Polymer and Polymer Additive Development

The versatility of the pyrazole scaffold also lends itself to polymer chemistry. numberanalytics.comnih.gov While specific use of this compound in polymer synthesis is not extensively documented, its functional groups—specifically the amine group—provide a reactive site for incorporation into polymer chains. This amine functionality can react with monomers such as epoxides, isocyanates, or acid chlorides to form polymers like polyurethanes, polyamides, and epoxy resins.

Incorporating the pyrazole ring into a polymer backbone can impart desirable properties, including thermal stability, altered electronic characteristics, and the ability to chelate metal ions. These pyrazole-containing polymers could find use in creating specialized materials such as conducting polymers or functional resins for applications like ion exchange or catalysis. numberanalytics.com

Role in Dye and Pigment Chemistry

The amine functional group on the pyrazole ring is a key feature for its potential application in the synthesis of dyes and pigments. Aromatic amines are fundamental precursors in the production of azo dyes, which constitute a large class of synthetic colorants. The synthesis process involves diazotization, where the primary amine is converted into a reactive diazonium salt, followed by a coupling reaction with another aromatic compound.

Although this compound contains a secondary amine, related primary aminopyrazoles are versatile compounds used in the synthesis of monoazo disperse dyes. nih.gov Furthermore, derivatives of pyrazolones (a closely related class of compounds) are widely used as coupling components to produce azo and azomethine dyes, which are important for creating magenta colors in photography and other imaging processes. researchgate.net The specific shade and properties of the resulting dye can be tuned by modifying the substituents on the pyrazole ring.

Utility in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, derivatization is a technique used to modify a compound to make it more suitable for analysis, often by enhancing its detectability or improving its separation characteristics in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The amine group in this compound makes it a potential candidate for use as a derivatization reagent. Primary and secondary amines can be readily reacted with various reagents to attach a tag that is easily detectable. For example, it could be acylated with a fluorinated compound like heptafluorobutyric anhydride (B1165640) (HFBI) for sensitive detection by GC with an electron capture detector (GC-ECD). psu.edu Alternatively, it could react with fluorescent tags, converting non-fluorescent analytes into derivatives that can be detected with high sensitivity in HPLC with fluorescence detection. While specific applications of this particular compound as a derivatization reagent are not widely reported, the chemical principles governing the reactivity of its amine group support its potential utility in this area. psu.edumdpi.com

Chemical Biology Research (Non-Clinical Applications, e.g., enzyme inhibition for probe development)

The pyrazole scaffold is a "privileged structure" in medicinal and chemical biology research, meaning it can bind to multiple biological targets with high affinity. nih.gov This makes pyrazole derivatives, including this compound, valuable tools for non-clinical research, particularly in the development of enzyme inhibitors and chemical probes. smolecule.com

Pyrazole-based compounds have been shown to inhibit a wide range of enzymes. orientjchem.org For example, different pyrazole derivatives act as potent inhibitors for enzymes such as:

Monoamine Oxidases (MAOs): A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible inhibitors of MAOs, which are key enzymes in neurotransmitter metabolism. researchgate.net

Cyclooxygenase-2 (COX-2): Pyrazole-sulfonamide hybrids are known to selectively inhibit COX-2, an enzyme involved in inflammation. mdpi.com

Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible inhibitor of BTK, a target for B-cell malignancies. mdpi.com

This capacity for potent and often selective enzyme inhibition makes these compounds excellent candidates for developing chemical probes. A chemical probe is a small molecule used to study the function of a specific protein or enzyme in a biological system. By designing pyrazole derivatives that can, for example, be linked to a fluorescent marker or a reactive group for covalent labeling, researchers can visualize enzyme localization, measure activity levels, and explore biological pathways without pursuing a clinical outcome. nih.gov The structural characteristics of this compound suggest its potential as a starting point for designing such specialized research tools. smolecule.com

Table 3: Pyrazole Derivatives as Enzyme Inhibitors in Chemical Biology Research

| Pyrazole Derivative Class | Target Enzyme(s) | Research Application/Significance |

|---|---|---|

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidases (MAOs) | Investigated for the ability to selectively inhibit MAOs for neurochemical research. researchgate.net |

| Pyrazole-sulfonamide hybrids | Cyclooxygenase-2 (COX-2) | Serve as scaffolds for developing selective anti-inflammatory probes. mdpi.com |

| 5-Aminopyrazole derivatives | Bruton's Tyrosine Kinase (BTK), p38MAPK, VEGFR-2 | Development of reversible inhibitors for studying signaling pathways in cancer biology. mdpi.com |

Emerging Research Directions and Future Perspectives for 1 Cyclopropyl N Methyl 1h Pyrazol 3 Amine

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, yet the quest for more efficient, selective, and sustainable methods continues. researchgate.netnih.gov For 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine, future research is likely to focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Key areas of development include:

Catalytic N-Alkylation: Traditional N-alkylation of pyrazoles often requires strong bases and alkyl halides. mdpi.com Future routes could employ catalytic methods, such as phase transfer catalysis, which can proceed without organic solvents and offer good to excellent yields. researchgate.net The use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst also presents a promising alternative for the synthesis of N-alkyl pyrazoles. mdpi.com

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly valued for their efficiency and atom economy. nih.govresearchgate.net The development of a one-pot synthesis that combines the formation of the pyrazole ring with the introduction of the cyclopropyl (B3062369) and N-methyl groups would represent a significant advancement. Nickel-catalyzed one-pot syntheses of pyrazoles from acetophenones, hydrazines, and benzaldehydes have shown promise and could be adapted for this target molecule. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for this compound could lead to higher yields and purity, with reduced reaction times.

| Synthesis Strategy | Potential Advantages | Key Reagents/Conditions |

| Catalytic N-Alkylation | Milder reaction conditions, reduced waste | Phase transfer catalysts, trichloroacetimidates, Brønsted acids mdpi.comresearchgate.net |

| Multicomponent Reactions | High atom economy, operational simplicity | Hydrazines, 1,3-dicarbonyl compounds, catalysts (e.g., Nickel-based) nih.govresearchgate.netmdpi.com |

| Flow Chemistry | Improved safety, scalability, and control | Continuous flow reactors |

Exploration of Unconventional Reactivity Patterns

The reactivity of the pyrazole ring is well-documented, with electrophilic substitution typically occurring at the C4 position. mdpi.comimperial.ac.uk However, the unique substituents of this compound—the cyclopropyl group, the N-methyl group, and the amine at C3—can lead to unconventional reactivity.

Future research in this area will likely explore:

Influence of the Cyclopropyl Group: The cyclopropyl group can influence the electronic properties of the pyrazole ring and may participate in unique reactions, such as ring-opening under certain conditions. Copper-catalyzed hydroamination of cyclopropenes with pyrazoles has been shown to produce chiral N-cyclopropyl pyrazoles with high regioselectivity, a reaction pathway that could be explored in reverse or for further functionalization. nih.govescholarship.org

Reactivity of the N-Methyl Group: The N-methyl group prevents tautomerism, locking the pyrazole into a single isomeric form. nih.gov This can be advantageous for achieving regioselective reactions at other positions on the ring.

Metal-Ligand Cooperation: The N-H group in protic pyrazoles can participate in metal-ligand cooperation in catalysis. mdpi.com While this compound lacks this N-H proton, the amine group at the C3 position could potentially engage in similar cooperative interactions with metal centers, leading to novel catalytic applications.

Advanced Characterization Techniques for Dynamic Processes

Understanding the structure and dynamics of this compound is crucial for predicting its properties and reactivity. While standard techniques like NMR and mass spectrometry are essential, advanced methods can provide deeper insights.

Future characterization efforts could include:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are powerful tools for unambiguously assigning the structure of complex organic molecules and can be used to study intermolecular interactions. ipb.ptnumberanalytics.com

Dynamic NMR (DNMR): DNMR can be used to study dynamic processes such as conformational changes and restricted rotation, which may be relevant for the cyclopropyl group. numberanalytics.com

Computational Modeling: Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide valuable insights into the electronic structure, conformational preferences, and reactivity of the molecule. eurasianjournals.com These computational studies can complement experimental data and aid in the interpretation of spectroscopic results. semanticscholar.orgresearchgate.net

| Characterization Technique | Information Gained | Relevance to this compound |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | Unambiguous assignment of protons and carbons, study of intermolecular interactions ipb.ptnumberanalytics.com |

| Dynamic NMR (DNMR) | Information on molecular dynamics | Study of conformational changes of the cyclopropyl group numberanalytics.com |

| Computational Modeling (DFT) | Electronic structure, reactivity | Prediction of reactivity, interpretation of spectroscopic data eurasianjournals.comsemanticscholar.orgresearchgate.net |

Integration of Machine Learning and Artificial Intelligence in Compound Discovery

Predictive Modeling: ML models can be trained on existing data for pyrazole derivatives to predict the biological activity or material properties of this compound and its analogues. nih.govyoutube.com This can help to prioritize which compounds to synthesize and test.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and reduced costs. technologynetworks.compreprints.org This involves exploring a vast parameter space of solvents, catalysts, temperatures, and reaction times.

De Novo Design: Generative AI models can be used to design novel pyrazole derivatives with improved properties, using this compound as a starting point.

Sustainable Chemistry and Green Synthesis Optimizations

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov Future research on the synthesis of this compound will undoubtedly focus on green and sustainable approaches.

Key areas for optimization include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents is a key goal. researchgate.netthieme-connect.com

Catalyst-Free and Solvent-Free Reactions: The development of reactions that can proceed without a catalyst or solvent would be a major step towards a truly green synthesis. tandfonline.com Microwave irradiation and ultrasonication are techniques that can facilitate such reactions. researchgate.net

| Green Chemistry Approach | Example | Benefit |

| Green Solvents | Water, ethanol, deep eutectic solvents researchgate.netthieme-connect.com | Reduced environmental impact |

| Catalyst-Free/Solvent-Free | Microwave or ultrasonic irradiation researchgate.nettandfonline.com | Simplified purification, reduced waste |

| Renewable Feedstocks | Bio-derived 1,3-dicarbonyl compounds | Increased sustainability |

Expanding Applications in Diverse Chemical and Materials Science Fields

While pyrazole derivatives are well-known for their applications in medicine and agriculture, there is growing interest in their use in materials science. wikipedia.org The unique structure of this compound suggests potential applications in several areas:

Organic Electronics: The electron-rich pyrazole ring could be incorporated into organic semiconductors or fluorescent materials. rsc.orgnih.gov The cyclopropyl and N-methyl groups can be used to tune the electronic properties and solid-state packing of these materials.

Corrosion Inhibitors: Some nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors. evitachem.com The amine group in this compound could facilitate its adsorption onto metal surfaces, providing a protective layer.

Chemosensors: The pyrazole scaffold is a versatile platform for the design of chemosensors for metal ions and other analytes. rsc.org The amine group could serve as a binding site for the target analyte, while the pyrazole ring acts as a signaling unit.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+2] cycloaddition or transition-metal-catalyzed cross-coupling. For example, alkylation of pyrazole precursors with cyclopropane-containing reagents under basic conditions (e.g., KCO/DMF, 60°C) achieves moderate yields (50–65%) . Optimization requires precise stoichiometric control of cyclopropylamine and methylating agents (e.g., methyl iodide) to minimize byproducts like over-alkylated derivatives. Purification via column chromatography (hexane:EtOAc, 7:3) is critical to isolate the target compound (>95% purity) .